(2E)-2,3-diiodoprop-2-en-1-ol
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Overview
Description
(2E)-2,3-diiodoprop-2-en-1-ol is an organic compound characterized by the presence of two iodine atoms attached to a propenyl group with an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,3-diiodoprop-2-en-1-ol can be achieved through several methods. One common approach involves the halogenation of propargyl alcohol. The reaction typically proceeds as follows:
Starting Material: Propargyl alcohol.
Reagents: Iodine (I2) and a suitable catalyst such as silver nitrate (AgNO3).
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Procedure: Propargyl alcohol is dissolved in dichloromethane, and iodine is added slowly with continuous stirring. Silver nitrate is then added to catalyze the reaction. The mixture is stirred until the reaction is complete, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2,3-diiodoprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of 2,3-diiodoprop-2-enal or 2,3-diiodoprop-2-enoic acid.
Reduction: Formation of propen-2-ol.
Substitution: Formation of compounds such as 2,3-dihydroxyprop-2-en-1-ol or 2,3-diaminoprop-2-en-1-ol.
Scientific Research Applications
(2E)-2,3-diiodoprop-2-en-1-ol has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging due to the presence of iodine atoms.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2,3-diiodoprop-2-en-1-ol depends on the specific application and reaction it undergoes. In general, the presence of iodine atoms and the alcohol functional group allows for various interactions with other molecules. The iodine atoms can participate in halogen bonding, while the alcohol group can form hydrogen bonds. These interactions can influence the reactivity and properties of the compound in different contexts.
Comparison with Similar Compounds
Similar Compounds
(2E)-2,3-dibromoprop-2-en-1-ol: Similar structure with bromine atoms instead of iodine.
(2E)-2,3-dichloroprop-2-en-1-ol: Similar structure with chlorine atoms instead of iodine.
(2E)-2,3-difluoroprop-2-en-1-ol: Similar structure with fluorine atoms instead of iodine.
Uniqueness
(2E)-2,3-diiodoprop-2-en-1-ol is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct chemical reactivity and physical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms also enhance the compound’s potential use in radiopharmaceuticals and diagnostic imaging.
Properties
CAS No. |
71264-49-8 |
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Molecular Formula |
C3H4I2O |
Molecular Weight |
309.87 g/mol |
IUPAC Name |
(E)-2,3-diiodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H4I2O/c4-1-3(5)2-6/h1,6H,2H2/b3-1+ |
InChI Key |
CYYOKOZRJLDIIJ-HNQUOIGGSA-N |
Isomeric SMILES |
C(/C(=C\I)/I)O |
Canonical SMILES |
C(C(=CI)I)O |
Purity |
95 |
Origin of Product |
United States |
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